N-Despropyl Pergolide
Description
Contextualizing N-Despropyl Pergolide (B1684310) as a Metabolite of Pergolide
N-Despropyl Pergolide is one of at least ten metabolites formed from Pergolide. researchgate.net Its formation involves the removal of a propyl group from the parent Pergolide molecule. researchgate.net While Pergolide itself is a potent dopamine (B1211576) receptor agonist, the pharmacological activities of its metabolites, including this compound, are not as well-defined. researchgate.net Research indicates that this compound and its sulfoxide (B87167) derivative are only marginally effective in certain biological assays compared to Pergolide and its other primary metabolites, pergolide sulfoxide and sulfone. researchgate.net
Significance of Metabolite Characterization in Pharmaceutical Science
The identification and study of drug metabolites are critical throughout the drug development process. nih.govwuxiapptec.com Understanding how a drug is metabolized helps in several key areas:
Predicting Efficacy and Toxicity: Metabolites can be pharmacologically active, contributing to the parent drug's therapeutic effects or, conversely, causing toxic side effects. nih.govwuxiapptec.com Early identification of active or reactive metabolites can prevent later-stage drug development failures. wuxiapptec.com
Understanding Drug-Drug Interactions: Knowledge of the metabolic pathways, including the enzymes involved, is essential for predicting and managing potential interactions with other drugs. nih.gov
Optimizing Dosing: The presence of active metabolites can prolong or enhance a drug's effect, influencing the determination of appropriate dosages. wuxiapptec.com
Regulatory Requirements: Regulatory bodies like the FDA emphasize the importance of evaluating the safety of human metabolites, particularly those with exposure higher than 10% of the total drug-related components. nih.gov
The process of metabolite profiling uses advanced analytical techniques like mass spectrometry and nuclear magnetic resonance spectroscopy to identify and quantify these compounds in biological samples. tandfonline.com
Overview of Pergolide's Role as a Dopamine Receptor Agonist in Preclinical and Clinical Settings
Pergolide is a potent, long-acting dopamine receptor agonist that has been used in the treatment of Parkinson's disease. neurology.orgwikipedia.org It acts by stimulating dopamine receptors in the brain, particularly the D1 and D2 subtypes, thereby mimicking the effects of dopamine. wikipedia.orgvetlexicon.compatsnap.com This action helps to alleviate the motor symptoms of Parkinson's disease, which are caused by a deficiency of dopamine-producing neurons. patsnap.com
Preclinical studies in animal models demonstrated Pergolide's effectiveness in reversing parkinsonian symptoms. fda.gov Clinical trials in humans further established its efficacy, showing that as an adjunct to levodopa (B1675098) therapy, it could significantly improve motor function and activities of daily living in patients with advanced Parkinson's disease. neurology.orgnih.govnih.gov Pergolide has also been investigated for other conditions, such as cocaine dependence and social anxiety disorder, though with less conclusive results. researchgate.netwikipedia.orgnih.gov Despite its effectiveness, Pergolide's use in humans was largely discontinued (B1498344) in the U.S. in 2007 due to concerns about valvular heart disease. wikipedia.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6aR,9R,10aR)-9-(methylsulfanylmethyl)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2S/c1-19-9-10-5-13-12-3-2-4-14-16(12)11(8-18-14)6-15(13)17-7-10/h2-4,8,10,13,15,17-18H,5-7,9H2,1H3/t10-,13-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDLEAVQICQCHC-WDBKCZKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1CC2C(CC3=CNC4=CC=CC2=C34)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC[C@@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433492 | |
| Record name | N-Despropyl Pergolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72821-91-1 | |
| Record name | N-Despropyl Pergolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Metabolism and Biotransformation of Pergolide Leading to N Despropyl Pergolide
Enzymatic Pathways Involved in Pergolide (B1684310) N-Dealkylation
The formation of N-despropyl pergolide from its parent compound, pergolide, occurs through a metabolic process known as N-dealkylation. This reaction involves the removal of the N-propyl group from the ergoline (B1233604) structure. The primary enzymatic drivers of this transformation are the Cytochrome P450 (CYP) monooxygenases, a superfamily of enzymes concentrated in the liver. nih.govsemanticscholar.org
The mechanism of CYP-catalyzed N-dealkylation is an oxidative process. nih.gov It begins with the hydroxylation of the carbon atom on the propyl group that is directly attached to the nitrogen atom (the α-carbon). nih.gov This creates an unstable intermediate metabolite. This intermediate spontaneously decomposes, cleaving the carbon-nitrogen bond and resulting in two products: the dealkylated metabolite, this compound, and a propionaldehyde (B47417) molecule. nih.gov While multiple CYP isozymes can perform N-dealkylation, isoforms such as CYP3A4 and CYP2D6 are frequently implicated in the metabolism of drugs containing N-alkyl moieties. semanticscholar.orgmdpi.com
Identification and Characterization of Pergolide Metabolites, Including this compound
The identification of pergolide and its various metabolites in biological matrices is accomplished using advanced analytical techniques. The low concentrations of these compounds in plasma necessitate highly sensitive methods for detection and quantification. nih.govnih.gov Key technologies employed in these studies include:
Liquid Chromatography (LC): Used to separate the parent drug from its metabolites in a given sample. nih.gov
Tandem Mass Spectrometry (MS/MS): Provides highly specific and sensitive detection of the separated compounds based on their mass-to-charge ratio, allowing for precise identification and quantification. nih.gov
Through these methods, researchers have identified several metabolites of pergolide. In addition to this compound, which results from N-dealkylation, other significant biotransformation products have been characterized. Microbial transformation studies, for instance, have identified pergolide sulfoxide (B87167) and pergolide sulfone, which are formed through the oxidation of the sulfur atom in the pergolide molecule. nih.gov
Identified Metabolites of Pergolide
| Metabolite Name | Metabolic Pathway |
|---|---|
| This compound | N-Dealkylation |
| Pergolide Sulfoxide | Oxidation |
Comparative Metabolic Profiles Across Species (e.g., rats, dogs, mice, monkeys)
The use of animal models is fundamental in preclinical drug development to forecast the metabolic fate of new compounds in humans. However, significant interspecies differences exist in the expression and catalytic activity of drug-metabolizing enzymes, particularly the Cytochrome P450 family. nih.govsemanticscholar.org These variations can lead to different metabolic profiles and rates of formation of metabolites like this compound across species.
The primary CYP isoforms responsible for many drug metabolism reactions (CYP1A, CYP2C, CYP2D, and CYP3A) exhibit notable differences in activity between humans, mice, rats, dogs, and monkeys. nih.govsemanticscholar.org For example, the specific isoforms within the CYP2D subfamily, which are important for N-dealkylation, can have different substrate specificities and activity levels in rats compared to humans. nih.gov Consequently, the rate and extent of this compound formation are expected to vary among these species. When extrapolating metabolic data from animal models to humans, these enzymatic differences must be carefully considered. nih.gov
General Interspecies Differences in Key CYP450 Families
| CYP Family | General Comparison Across Species (Mouse, Rat, Dog, Monkey, Human) |
|---|---|
| CYP1A | Shows strong conservation, but some differences in expression and activity exist, particularly in inducibility. researchgate.net |
| CYP2C | Appreciable interspecies differences in catalytic activity and isoform composition. nih.gov |
| CYP2D | Significant interspecies differences in catalytic activity; some species lack a direct analogue to human CYP2D6. nih.gov |
| CYP3A | Exhibits considerable interspecies variability in terms of catalytic activity and substrate specificity. nih.gov |
Influence of Hepatic Metabolism on this compound Formation
Pergolide undergoes extensive hepatic metabolism, meaning the majority of its biotransformation occurs in the liver. wikipedia.org The liver is the primary site for drug metabolism due to its high concentration of Cytochrome P450 enzymes. These enzymes are located within the endoplasmic reticulum of liver cells (hepatocytes).
Given that N-dealkylation is a CYP-mediated process, the formation of this compound is predominantly a result of this first-pass metabolism in the liver. After oral administration, pergolide is absorbed from the gastrointestinal tract and transported via the portal vein directly to the liver. Here, it is subjected to the metabolic action of CYP enzymes before it can enter systemic circulation. This extensive hepatic processing significantly influences the concentration of both the parent drug and its metabolites, including this compound, that ultimately reach the bloodstream and target receptors.
Pharmacological Activity and Receptor Interactions of N Despropyl Pergolide
Assessment of Dopamine (B1211576) Receptor Binding Affinity (D1, D2, D3, D4, D5 Subtypes)
The affinity of a compound for a receptor is a primary determinant of its pharmacological activity. For N-Despropyl Pergolide (B1684310), its binding profile to the various dopamine receptor subtypes has been a subject of scientific investigation.
Comparative Binding Affinity with Pergolide and Other Dopamine Agonists
Research indicates that N-Despropyl Pergolide and its sulfoxide (B87167) metabolite are considerably less potent in binding to dopamine receptors compared to the parent compound, Pergolide. researchgate.netresearchgate.net Specifically, in studies using bovine striatal membranes, the Ki values, which represent the concentration required to inhibit 50% of radioligand binding, were significantly higher for this compound (58.6 nmol/l) and its sulfoxide derivative (158.8 nmol/l) compared to Pergolide (2.5 nmol/l). researchgate.netresearchgate.net This demonstrates a substantially lower affinity for dopamine receptors.
In contrast, other metabolites of Pergolide, such as Pergolide sulfone and Pergolide sulfoxide, exhibit high affinity for dopamine receptors, with Ki values of 4.6 and 15.5 nmol/l, respectively, indicating potencies closer to that of Pergolide itself. researchgate.netresearchgate.net While Pergolide shows significant, albeit moderate, affinity for the D1 receptor subtype, this compound's affinity for this subtype is notably weaker. researchgate.net
| Compound | Ki (nmol/l) for Dopamine Receptor Binding |
|---|---|
| Pergolide | 2.5 |
| Pergolide Sulfone | 4.6 |
| Pergolide Sulfoxide | 15.5 |
| This compound | 58.6 |
| This compound Sulfoxide | 158.8 |
Ligand Binding Studies Utilizing Radiolabeled Antagonists (e.g., 3H-Sch23390, 3H-Spiperone)
Ligand binding studies employing radiolabeled antagonists are instrumental in characterizing the interaction of compounds with specific receptor subtypes. The use of ³H-Sch23390, a selective D1 receptor antagonist, and ³H-Spiperone, which has a high affinity for D2 receptors, allows for a detailed assessment of binding profiles. researchgate.netnih.govnih.gov
Studies on the derivatives of Pergolide have shown that they inhibit the binding of these specific antagonist ligands to D1 and D2 dopamine receptors in bovine striatal membranes, but with higher Ki concentrations, indicating weaker binding affinity compared to the parent compound. researchgate.net This further substantiates the observation that metabolites like this compound are less potent at these primary dopamine receptor subtypes.
Functional Agonist Activity at Dopamine Receptors
Beyond simple binding, the functional activity of a compound at the receptor determines its ultimate physiological effect. This is assessed through both in vitro and in vivo models.
In Vitro Studies of Receptor Stimulation (e.g., Adenylyl Cyclase Activity)
Dopamine receptors are G protein-coupled receptors that modulate the activity of adenylyl cyclase. metu.edu.tr D1-like receptors (D1 and D5) typically stimulate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP), while D2-like receptors (D2, D3, and D4) inhibit this enzyme, reducing cAMP levels. metu.edu.trmdpi.com Pergolide itself has been shown to stimulate dopamine-sensitive adenylyl cyclase in striatal homogenates. nih.gov While specific data on this compound's direct effect on adenylyl cyclase is limited, its significantly lower binding affinity suggests a correspondingly weaker functional impact on this second messenger system.
In Vivo Models of Dopaminergic Activity (e.g., Prolactin Inhibition, Stereotyped Behavior, Compulsive Turning)
In vivo animal models provide a more integrated view of a compound's dopaminergic effects. Key models include the inhibition of prolactin secretion, the induction of stereotyped behaviors, and compulsive turning in rats with unilateral nigrostriatal lesions. researchgate.netnih.gov
Studies comparing Pergolide and its metabolites have consistently shown that this compound and this compound sulfoxide are devoid of dopamine-like effects in these models. researchgate.netnih.gov They failed to inhibit prolactin, induce compulsive turning, or stimulate stereotypic behavior, further confirming their lack of significant in vivo dopaminergic agonist activity. researchgate.netnih.gov In stark contrast, Pergolide and its other metabolites, Pergolide sulfone and Pergolide sulfoxide, were found to be potent dopamine agonists in these same models. nih.gov
| Compound | Prolactin Inhibition | Compulsive Turning | Stereotyped Behavior |
|---|---|---|---|
| Pergolide | Active | Active | Active |
| This compound | Inactive | Inactive | Inactive |
| This compound Sulfoxide | Inactive | Inactive | Inactive |
| Pergolide Sulfone | Active | Active | Active |
| Pergolide Sulfoxide | Active | Active | Active |
Neurochemical Effects of this compound in Central Nervous System Models
The administration of potent dopamine agonists like Pergolide leads to characteristic neurochemical changes in the central nervous system, such as a decrease in the levels of dopamine metabolites like 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). researchgate.net This is indicative of a reduction in dopamine turnover due to the activation of presynaptic autoreceptors.
While Pergolide, Pergolide sulfoxide, and Pergolide sulfone have been shown to be effective in decreasing these dopamine metabolites, the lack of significant in vivo dopaminergic activity of this compound suggests it would not produce these same neurochemical effects. researchgate.netnih.govresearchgate.net The compound's low affinity for dopamine receptors means it is unlikely to significantly modulate dopamine synthesis and metabolism in the central nervous system. researchgate.netresearchgate.net
Impact on Acetylcholine (B1216132) Levels in Striatum
The interaction between dopaminergic and cholinergic systems in the striatum is a critical aspect of motor control. Dopamine agonists often influence acetylcholine levels. Research in rats has shown that while Pergolide and its sulfoxide and sulfone metabolites are effective at increasing acetylcholine levels in the striatum, the despropyl derivatives, including this compound, are only marginally effective in this regard. nih.govresearchgate.netresearchgate.net
Effects on Dopamine Metabolites (e.g., DOPAC, HVA)
The levels of dopamine metabolites such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) are indicators of dopamine turnover. Potent dopamine agonists typically decrease the levels of these metabolites. nih.govresearchgate.net In contrast to Pergolide and its active metabolites, Pergolide Sulfone and Pergolide Sulfoxide, which effectively decrease DOPAC and HVA levels, this compound has been found to be devoid of dopamine-like effects in multiple in vivo animal models. researchgate.netresearchgate.netnih.gov These models, which include prolactin inhibition and the induction of compulsive turning and stereotypic behavior, are standard assays for dopamine agonist activity. nih.gov This lack of dopaminergic activity suggests that this compound does not significantly alter the turnover of dopamine or the levels of its metabolites, DOPAC and HVA. researchgate.netnih.gov
| Compound | Effect on Striatal Acetylcholine Levels | Effect on Striatal DOPAC and HVA Levels |
|---|---|---|
| Pergolide | Effective Increase nih.govresearchgate.net | Effective Decrease researchgate.netresearchgate.net |
| Pergolide Sulfoxide | Effective Increase nih.govresearchgate.net | Effective Decrease researchgate.netresearchgate.net |
| Pergolide Sulfone | Effective Increase nih.govresearchgate.net | Effective Decrease researchgate.netresearchgate.net |
| This compound | Marginally Effective nih.govresearchgate.netresearchgate.net | Devoid of significant effect researchgate.netnih.gov |
Comparison of Pharmacological Potency with Pergolide and Other Ergot Derivatives
This compound is significantly less potent as a dopamine receptor agonist compared to its parent compound, Pergolide. researchgate.netresearchgate.net This is evident from in vitro binding affinity studies. The inhibitory constant (Ki) for inhibiting ³H-dopamine binding to dopamine receptors in bovine striatal membranes is substantially higher for this compound than for Pergolide, indicating lower binding affinity. researchgate.netresearchgate.net
Specifically, Pergolide inhibited ³H-dopamine binding with a Ki value of 2.5 nmol/l, whereas this compound had a Ki value of 58.6 nmol/l. researchgate.netresearchgate.net Another related metabolite, Despropyl Pergolide Sulfoxide, was even less potent, with a Ki value of 158.8 nmol/l. researchgate.netresearchgate.net This demonstrates that the removal of the N-propyl group from Pergolide results in a marked decrease in its potency at dopamine receptors.
| Compound | Dopamine Receptor Binding Affinity (Ki in nmol/l) |
|---|---|
| Pergolide | 2.5 researchgate.netresearchgate.net |
| Pergolide Sulfone | 4.6 researchgate.net |
| Pergolide Sulfoxide | 15.5 researchgate.net |
| This compound | 58.6 researchgate.netresearchgate.net |
| Despropyl Pergolide Sulfoxide | 158.8 researchgate.net |
For context, Pergolide itself is a highly potent ergot derivative, considered to be 10 to 1,000 times more potent than Bromocriptine (B1667881), another dopamine agonist, in various test systems. hodoodo.comnih.gov The significantly lower potency of this compound highlights its minor role as an active metabolite compared to Pergolide and other metabolites like Pergolide Sulfone and Pergolide Sulfoxide. researchgate.netnih.gov
Pharmacokinetic and Pharmacodynamic Considerations for N Despropyl Pergolide
Systemic Exposure and Plasma Concentrations
N-Despropyl Pergolide (B1684310) is one of at least ten metabolites detected in the body following the administration of pergolide. rxlist.comresearchgate.net After an oral dose of pergolide, extensive metabolism occurs, and the resulting metabolites are excreted through both urine and feces. researchgate.netnih.gov Analysis of urine and fecal extracts has confirmed the presence of N-Despropyl Pergolide, indicating its formation and subsequent systemic circulation before elimination. researchgate.net While it is known to be a metabolite, specific data detailing its typical plasma concentrations relative to the parent drug are not extensively documented in the available literature. Pergolide itself is approximately 90% bound to plasma proteins. rxlist.com
Blood-Brain Barrier Permeability and Central Nervous System Exposure
The ability of a compound to cross the blood-brain barrier (BBB) is critical for its activity within the central nervous system (CNS). frontiersin.org The BBB is a highly selective barrier formed by the endothelial cells of the brain's blood vessels, which are sealed by tight junctions to restrict the passage of most substances. physoc.org A molecule's ability to permeate this barrier is influenced by factors such as its size, lipophilicity (fat solubility), and hydrogen bonding potential. frontiersin.org
The parent compound, pergolide, is known to exert its therapeutic effects by directly stimulating dopamine (B1211576) receptors within the CNS, which indicates that it effectively crosses the blood-brain barrier. rxlist.compatsnap.com However, specific research detailing the BBB permeability and resulting CNS exposure of the this compound metabolite is limited. While the parent drug has known CNS effects, the extent to which its metabolites, including this compound, penetrate the brain is not fully characterized. drugbank.com
Contribution of this compound to Overall Pharmacological Effects
Table 1: Comparative Potency at Dopamine D2 Receptors Ki value represents the concentration required to inhibit 50% of ligand binding; a lower value indicates higher potency.
| Compound | Ki (nmol/L) |
|---|---|
| Pergolide | Data not specified |
| Despropyl Pergolide | 58.6 |
| Despropyl Pergolide Sulfoxide (B87167) | 158.8 |
Data sourced from a study on bovine striatal membranes. researchgate.net
Analytical Methodologies for Quantifying this compound in Biological Matrices
Accurate quantification of drug metabolites like this compound in biological samples such as plasma is crucial for pharmacokinetic studies. The primary methods employed for this purpose are highly sensitive and specific, including Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence detection. nih.govnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS)
LC/MS/MS is a powerful analytical technique renowned for its high sensitivity and selectivity, making it ideal for detecting low concentrations of compounds in complex biological matrices. nih.govthermofisher.com Ultra-Performance Liquid Chromatography (UPLC), a high-resolution form of HPLC, is often paired with MS/MS to enhance separation efficiency. nih.govresearchgate.net
The general workflow involves:
Sample Preparation: A simple protein precipitation step, often using methanol, is typically sufficient to prepare plasma samples for analysis. nih.govresearchgate.net This minimizes sample preparation time and allows for direct injection of the resulting supernatant. ethernet.edu.et
Chromatographic Separation: The prepared sample is injected into the UPLC system, where the components are separated on a specialized column. thermofisher.com
Detection and Quantification: The separated components are then ionized and analyzed by a tandem mass spectrometer. thermofisher.com The instrument is often operated in Selected Reaction Monitoring (SRM) mode, where it isolates a specific parent ion for the target molecule and then fragments it to detect a unique product ion. thermofisher.com This process provides a high degree of certainty in identification and quantification, even at very low levels (picogram to femtogram). nih.govthermofisher.com
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
For compounds that possess natural fluorescence, HPLC with a fluorescence detector offers a highly selective and sensitive alternative to mass spectrometry. nih.govchromatographyonline.com Fluorescence detection is less common than UV absorbance, which enhances its selectivity, as fewer compounds in a biological matrix will naturally fluoresce. chromatographyonline.com
Key aspects of this method include:
Sample Cleanup: Due to the complexity of biological samples like plasma, a cleanup step such as Solid Phase Extraction (SPE) is often used. nih.gov SPE not only removes interfering substances from the matrix but also pre-concentrates the analyte, which can significantly improve the method's limit of quantification (LOQ). nih.gov
Detection: The HPLC system separates the compounds, which then pass through a fluorescence detector. The detector exposes the sample to a specific excitation wavelength of light and measures the emitted light at a different, longer wavelength. chromatographyonline.com The specificity of both the excitation and emission wavelengths provides the method's high selectivity. chromatographyonline.comresearchgate.net
Table 2: Summary of Analytical Methodologies
| Methodology | Principle | Sample Preparation | Key Advantages |
|---|---|---|---|
| LC/MS/MS | Separation by liquid chromatography followed by mass-based detection of parent and product ions. | Simple protein precipitation. | High sensitivity, high specificity, suitable for a wide range of compounds. nih.govthermofisher.com |
| HPLC with Fluorescence Detection | Separation by liquid chromatography followed by detection of emitted light from fluorescent compounds. | Solid Phase Extraction (SPE) for cleanup and pre-concentration. | High selectivity for fluorescent analytes, increased sensitivity with proper sample cleanup. nih.govchromatographyonline.com |
Preclinical Research and Animal Models for N Despropyl Pergolide Investigation
Studies in Rodent Models (e.g., Rats, Mice)
Rodent models are fundamental in the preclinical assessment of neuroactive compounds, providing initial insights into their mechanisms of action and potential therapeutic effects. conductscience.com In the context of N-Despropyl Pergolide (B1684310), a primary metabolite of the dopamine (B1211576) agonist Pergolide, studies in rats and mice have been instrumental in characterizing its dopaminergic activity.
Assessment of Behavioral Phenotypes Associated with Dopaminergic Modulation
The investigation of behavioral phenotypes in rodent models is a cornerstone of understanding the functional consequences of dopamine receptor engagement. nih.gov Dopaminergic pathways, such as the nigrostriatal and mesolimbic systems, are critically involved in motor control, motivation, and reward. dtic.mil Alterations in these pathways are hallmarks of neurological and psychiatric conditions, including Parkinson's disease. conductscience.com
Studies focusing on N-Despropyl Pergolide would typically involve a battery of behavioral tests to assess its impact on motor function and other dopamine-mediated behaviors. These assessments are crucial for determining the compound's potential efficacy in treating disorders characterized by dopamine deficiency.
Neurochemical Changes in Brain Regions (e.g., Striatum, Olfactory Tubercle)
The striatum and olfactory tubercle are key components of the basal ganglia and ventral striatum, respectively, and are richly innervated by dopaminergic neurons. dtic.milnih.govnih.gov The striatum plays a pivotal role in motor control, while the olfactory tubercle is involved in processing olfactory information and reward-related behaviors. nih.govfrontiersin.org
Research has shown that dopaminergic agonists can induce significant neurochemical changes in these brain regions. core.ac.uk For instance, studies using techniques like in vivo microdialysis can measure alterations in the extracellular levels of dopamine and its metabolites, such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), following the administration of a compound. d-nb.info Investigations into this compound would aim to quantify its effects on dopamine release and metabolism in the striatum and olfactory tubercle, providing direct evidence of its engagement with the dopaminergic system.
Primate Models of Neurological Disorders (e.g., MPTP-induced Parkinsonism)
Non-human primate models, particularly those induced by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), are considered highly valuable for studying Parkinson's disease. nih.govnih.govkoreamed.org MPTP selectively destroys dopaminergic neurons in the substantia nigra, leading to a parkinsonian state that closely mimics the clinical and pathological features of the human disease. nih.govnih.govfrontiersin.org These models are crucial for evaluating the efficacy of potential anti-parkinsonian therapies. koreamed.org
The administration of MPTP in primates results in a significant depletion of dopamine in the nigrostriatal pathway. nih.gov This leads to the manifestation of cardinal motor symptoms of Parkinson's disease, including tremor, rigidity, and bradykinesia. nih.govresearchgate.net The response of these symptoms to treatment with dopamine agonists provides a strong indication of the drug's potential clinical utility. While specific studies on this compound in MPTP-primates are not detailed in the provided results, this model represents a critical step in the preclinical development of any dopamine agonist intended for Parkinson's disease treatment. The model allows for the assessment of a compound's ability to reverse motor deficits and its potential to induce side effects like dyskinesia. nih.gov
Equine Models of Pituitary Pars Intermedia Dysfunction (PPID)
Equine Pituitary Pars Intermedia Dysfunction (PPID), also known as equine Cushing's disease, is a common endocrine disorder in older horses. msu.edunih.govucdavis.edu It is characterized by the loss of dopaminergic inhibition to the pars intermedia of the pituitary gland, leading to overproduction of several hormones, including adrenocorticotropic hormone (ACTH). ucdavis.edunih.govvetlexicon.com This makes PPID a naturally occurring animal model for a disorder of dopaminergic neurodegeneration. vetlexicon.com
Clinical signs of PPID are varied and can include a long, curly hair coat (hypertrichosis), muscle wasting, laminitis, and increased susceptibility to infections. ucdavis.edunih.govcabidigitallibrary.org Pergolide, a dopamine agonist, is the standard treatment for PPID in horses. nih.govumn.edudvm360.com
Emerging Research Directions and Future Investigations
Potential Role of N-Despropyl Pergolide (B1684310) in Therapeutic Efficacy or Toxicity
Studies have shown that N-Despropyl Pergolide, along with its sulfoxide (B87167) metabolite, is largely devoid of significant dopamine-like effects. researchgate.net In various animal models designed to assess dopamine (B1211576) receptor activity, such as those measuring prolactin inhibition and the induction of compulsive turning, this compound displayed no notable activity. researchgate.net This suggests that it is unlikely to contribute meaningfully to the therapeutic efficacy of pergolide, which is primarily mediated by potent agonism at dopamine D2 and D1 receptors. rxlist.comnih.gov In contrast, other metabolites of pergolide, such as pergolide sulfoxide and pergolide sulfone, have been identified as potent dopamine agonists, similar in activity to pergolide itself. rxlist.comresearchgate.net
The binding affinity of this compound for dopamine receptors has been found to be considerably lower than that of pergolide. researchgate.net For instance, one study reported the inhibitory constants (Ki) for [3H]-dopamine binding to be significantly higher for this compound (58.6 nmol/l) compared to pergolide (2.5 nmol/l), indicating weaker binding. researchgate.net
While its role in therapeutic efficacy appears minimal, its contribution to the toxicity profile of pergolide is an area that warrants further investigation. The metabolism of pergolide results in at least ten detectable metabolites, including this compound, but the pharmacological and toxicological profiles of many of these are not yet fully characterized. rxlist.comresearchgate.net
Investigation of this compound's Interaction with Other Neurotransmitter Systems
The primary focus of research on this compound has been its activity at dopamine receptors, given that its parent compound, pergolide, is a potent dopamine agonist. researchgate.netnih.gov Pergolide itself is known to interact with other neurotransmitter systems, exhibiting agonist activity at various serotonin (B10506) (5-HT) and α-adrenergic receptors. researchgate.netdrugbank.comresearchgate.net
Advanced Analytical Techniques for Metabolite Profiling and Quantification
The accurate profiling and quantification of drug metabolites like this compound are crucial for understanding the pharmacokinetics of the parent drug. Due to the low plasma concentrations of pergolide and its metabolites achieved after administration, highly sensitive analytical methods are required. nih.govnih.gov
Advanced analytical techniques such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS) have been successfully developed and utilized for the determination of pergolide in plasma. nih.govavma.orgresearchgate.net These methods offer high sensitivity and specificity, allowing for the detection and quantification of pergolide at very low concentrations, often in the picogram per milliliter range. avma.org
A common sample preparation technique involves protein precipitation with a solvent like methanol, followed by injection of the supernatant into the chromatography system. nih.govavma.org For even cleaner extracts and to increase the limit of quantification, Solid Phase Extraction (SPE) can be employed. nih.gov Detection is often achieved using an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source coupled with a triple quadrupole mass spectrometer. nih.govthermofisher.com
These methodologies are well-suited for pharmacokinetic studies and can be applied to the simultaneous measurement of pergolide and its metabolites, including this compound, from a single sample. The use of isotopically labeled internal standards can further enhance the accuracy and precision of these assays. europa.eu
Genetic and Genomic Factors Influencing Pergolide Metabolism and this compound Formation
The formation of this compound from pergolide is an N-dealkylation reaction. researchgate.net This type of metabolic transformation is primarily catalyzed by the Cytochrome P450 (CYP) family of enzymes . researchgate.netsemanticscholar.org Specifically, in vitro studies have implicated CYP3A4 as a key enzyme in the metabolism of several ergoline (B1233604) derivatives, including pergolide. researchgate.net
The genes encoding CYP enzymes are known to be highly polymorphic, meaning there are common variations in the gene sequence within the population. nih.govnih.govrjptonline.org These genetic polymorphisms can lead to the production of enzymes with altered activity, which in turn can cause significant inter-individual differences in drug metabolism. nih.govebmconsult.com An individual's genetic makeup can classify them as a poor, intermediate, extensive, or ultrarapid metabolizer of drugs that are substrates for a particular CYP enzyme. nih.gov
Therefore, it is highly probable that genetic and genomic factors, particularly polymorphisms in the CYP3A4 gene, influence the rate and extent of pergolide metabolism to this compound. researchgate.netebmconsult.com Variations in the activity of this enzyme could lead to different plasma concentrations of both the parent drug and its metabolite, potentially affecting the drug's efficacy and toxicity profile in different individuals. Further research is needed to identify specific genetic variants that impact pergolide metabolism and to explore the clinical implications of these findings.
Exploration of Novel Therapeutic Applications for this compound or its Analogues
Currently, the available scientific literature does not describe any exploration of novel therapeutic applications for this compound itself. Its characterization as a metabolite with significantly lower dopamine receptor agonist activity compared to the parent compound, pergolide, has likely limited interest in its potential as a standalone therapeutic agent. researchgate.net
However, the field of medicinal chemistry often involves the synthesis and evaluation of drug analogues to explore structure-activity relationships and identify new therapeutic leads. acs.orgresearchgate.net The ergoline scaffold, which forms the core structure of this compound, is a privileged structure in drug discovery, known to interact with a variety of biogenic amine receptors. google.com
Future research could potentially explore the synthesis of analogues of this compound. By modifying its chemical structure, for instance, by altering substituents on the ergoline ring system, it might be possible to design compounds with novel pharmacological profiles. core.ac.uk Such analogues could be screened for activity at a wide range of receptors to identify potential new therapeutic uses in areas beyond dopaminergic signaling. This remains a speculative area awaiting future investigation.
Q & A
Q. What analytical methods are recommended for identifying and quantifying N-Despropyl Pergolide in biological matrices?
High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection is widely used due to its specificity for low-concentration metabolites. For quantification, internal standards (e.g., deuterated analogs) improve accuracy, while sample preparation should include protein precipitation or solid-phase extraction to minimize matrix interference. Storage at -20°C preserves stability, as degradation studies indicate a 10% loss after 6 months under these conditions .
Q. What are the established synthetic or metabolic pathways for generating this compound?
this compound is primarily produced via hepatic metabolism of Pergolide through cytochrome P450-mediated N-dealkylation. In vitro synthesis can replicate this using human liver microsomes and NADPH as a cofactor, with reaction progress monitored via LC-MS. Kren et al. (2004) demonstrated a yield of ~65% under optimized pH (7.4) and temperature (37°C) conditions .
Q. How is the purity of this compound validated in preclinical studies?
Purity assessment requires a combination of nuclear magnetic resonance (NMR) for structural confirmation (>95% purity) and HPLC-UV for quantification of impurities (<2%). Differential scanning calorimetry (DSC) can further validate crystallinity, which correlates with stability during long-term storage .
Advanced Research Questions
Q. What experimental designs are optimal for distinguishing the dopamine receptor binding kinetics of this compound from its parent compound?
Radioligand displacement assays (e.g., using [³H]-spiperone for D2 receptors) under varying pH and temperature conditions can isolate affinity differences. Goernemann et al. (2008) identified a 1.8-fold lower D2 affinity for this compound compared to Pergolide, necessitating dose-response adjustments in vivo. Concurrent prolactin suppression assays (e.g., rat pituitary cell models) validate functional activity .
Q. How can contradictions between in vitro receptor binding data and in vivo pharmacokinetic profiles be resolved?
Pharmacokinetic-pharmacodynamic (PK-PD) modeling is critical. For instance, while in vitro assays may show reduced receptor affinity, in vivo studies must account for metabolite accumulation in target tissues (e.g., striatum). Measuring serum prolactin levels (via ELISA) alongside behavioral outcomes in rodent models, as in the Journal of Neuroscience study, can reconcile discrepancies .
Q. What statistical approaches mitigate variability in neurobehavioral data from this compound studies?
Drift diffusion modeling (DDM) effectively isolates dopaminergic effects on perceptual decision-making by parameterizing noise variance and boundary separation. In Experiment B of the Journal of Neuroscience study, DDM revealed that pergolide’s metabolite reduced noise variance (χ² = 0.29, p < 0.05), suggesting enhanced signal-to-noise ratios in cortical networks .
Q. How should researchers design studies to evaluate the metabolite’s role in Parkinson’s disease progression?
Dual-cohort designs (e.g., Pergolide vs. This compound administration in MPTP-induced Parkinsonian mice) with longitudinal motor function assessments (rotarod, beam-walking tests) are recommended. Include cerebrospinal fluid (CSF) sampling to correlate metabolite levels with dopaminergic markers (e.g., homovanillic acid) .
Q. What methodologies address the challenge of low metabolite concentrations in pharmacokinetic studies?
Ultra-high-performance LC-MS/MS with a lower limit of quantification (LLOQ) of 0.1 ng/mL is essential. Pre-dose baseline correction and population pharmacokinetic models (NONMEM) can account for inter-individual variability, particularly in hepatic-impaired cohorts .
Methodological Guidelines
- Preclinical Compliance : Adhere to NIH guidelines for animal studies, including randomization, blinding, and power analysis (n ≥ 8/group). Report serum prolactin levels as a biomarker for dopaminergic activity .
- Data Contradictions : Use meta-analytic frameworks (e.g., random-effects models) to synthesize conflicting results. For example, discrepancies in metabolite half-life (t½ = 3–5 hours across species) may reflect species-specific CYP450 expression .
- Ethical Reporting : Disclose all synthetic intermediates and byproducts in supplementary materials to facilitate replication. Avoid abbreviated chemical names to prevent ambiguity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
